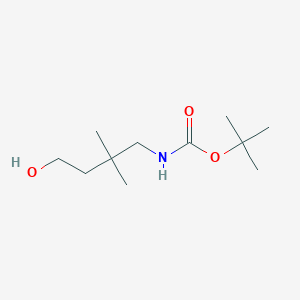

4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol

Description

4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol is a tertiary alcohol derivative featuring a t-butyloxycarbonyl (Boc) protective group attached to the amino functionality of the 3,3-dimethylbutan-1-ol backbone. The Boc group is widely used in organic synthesis to protect amines during multi-step reactions, enhancing stability and solubility in non-polar solvents . The compound’s molecular formula is C11H23NO3, with a molecular weight of 217.3 g/mol (calculated).

Key properties inferred from analogs include:

- Solubility: The Boc group increases lipophilicity compared to unmodified 3,3-dimethylbutan-1-ol, reducing aqueous solubility but enhancing compatibility with organic solvents like dichloromethane or tetrahydrofuran.

- Stability: The Boc-protected amine resists nucleophilic attack under basic conditions, making the compound suitable for reactions requiring pH-sensitive intermediates.

Properties

IUPAC Name |

tert-butyl N-(4-hydroxy-2,2-dimethylbutyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-10(2,3)15-9(14)12-8-11(4,5)6-7-13/h13H,6-8H2,1-5H3,(H,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOBUYZWJREDHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C)(C)CCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401153290 | |

| Record name | Carbamic acid, (4-hydroxy-2,2-dimethylbutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622865-34-3 | |

| Record name | Carbamic acid, (4-hydroxy-2,2-dimethylbutyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622865-34-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, (4-hydroxy-2,2-dimethylbutyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401153290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(4-hydroxy-2,2-dimethylbutyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol typically involves the protection of an amino group with a Boc group. One common method involves the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile .

Industrial Production Methods

Industrial production of Boc-protected compounds often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under specific conditions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.

Reduction: TFA or HCl in methanol are commonly used for Boc deprotection.

Substitution: Nucleophiles such as halides or azides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while substitution can introduce various functional groups.

Scientific Research Applications

4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol has several applications in scientific research:

Medicine: It is used in the synthesis of pharmaceuticals, particularly in the preparation of peptide-based drugs.

Industry: The compound is used in the production of fine chemicals and intermediates for various industrial applications.

Mechanism of Action

The mechanism of action of 4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol primarily involves the protection and deprotection of the amino group. The Boc group stabilizes the amine under basic conditions and can be removed under acidic conditions, allowing for selective reactions to occur. The molecular targets and pathways involved depend on the specific application and the nature of the reactions being performed.

Comparison with Similar Compounds

Structural Analog: 3,3-Dimethylbutan-1-ol (Neohexanol)

- Molecular Formula : C6H14O

- Molecular Weight : 102.17 g/mol

- Key Differences: Lacks the Boc-protected amino group, resulting in higher polarity and water solubility (experimental data for 3,3-dimethylbutan-1-ol shows sufficient aqueous solubility for molar volume measurements) . Lower steric hindrance due to the absence of the bulky Boc group, enabling faster reaction kinetics in esterification or oxidation reactions .

Functional Analog: Benzoylcholine (Choline Ester)

- Molecular Formula: C12H16NO2<sup>+</sup>

- Pharmacological Activity : Acts as a cholinergic agonist with a log K (affinity constant) of ~6.5 for muscarinic receptors.

- Comparison: The phenylacetyl ester of 3,3-dimethylbutan-1-ol exhibits a log K of 7.53±0.04, indicating ~10-fold higher receptor affinity than benzoylcholine due to enhanced charge distribution at the nitrogen atom . Unlike benzoylcholine, 4-(t-Boc-amino)-3,3-dimethylbutan-1-ol lacks a permanent positive charge, which may reduce its binding efficacy to charged receptor pockets but improve membrane permeability .

Data Table: Comparative Properties of Key Analogs

| Compound | Molecular Formula | Molecular Weight (g/mol) | log K (Affinity) | Solubility (Water) | Key Functional Group |

|---|---|---|---|---|---|

| 4-(t-Boc-amino)-3,3-dimethylbutan-1-ol | C11H23NO3 | 217.3 | Not reported | Low | Boc-protected amine |

| 3,3-Dimethylbutan-1-ol | C6H14O | 102.17 | - | High | Hydroxyl |

| Benzoylcholine | C12H16NO2<sup>+</sup> | 217.26 | 6.5 | Moderate | Quaternary ammonium |

| Phenylacetyl ester (3,3-dimethylbutan-1-ol derivative) | C12H16O2 | 192.25 | 7.53±0.04 | Low | Ester |

Research Findings and Mechanistic Insights

Charge Effects on Receptor Affinity

The presence of a charged group (e.g., quaternary ammonium in benzoylcholine) significantly impacts receptor interactions. For example:

- Charged analogs like benzoylcholine exhibit moderate affinity (log K ~6.5) due to ionic interactions with receptors.

- Neutral esters such as phenylacetyl-3,3-dimethylbutan-1-ol achieve higher log K values (~7.5) due to optimized charge delocalization and steric compatibility .

Biological Activity

The compound 4-(t-Butoxycarbonylamino)-3,3-dimethylbutan-1-ol is a derivative of amino alcohols, which are known for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound features a t-butoxycarbonyl (Boc) protective group on the amino functional group, which enhances its stability and solubility. The presence of the dimethylbutanol moiety contributes to its hydrophobic characteristics.

Research indicates that compounds similar to this compound can interact with various biological targets, including enzymes and receptors. The following mechanisms have been observed:

- Enzyme Inhibition : This compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.

- Cell Signaling Modulation : It can modulate cellular signaling pathways, impacting processes such as apoptosis and cell proliferation.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

Antitumor Activity

Studies have shown that derivatives of amino alcohols exhibit significant antitumor properties. For instance, compounds that activate SHP1 (Src Homology Phosphatase 1) have demonstrated potent anti-cancer effects by inhibiting cancer cell proliferation through the dephosphorylation of key signaling molecules like STAT3 and ERK .

| Compound | IC50 (μM) | Cancer Type |

|---|---|---|

| 5az-ba | 1.65–5.51 | Leukemia |

| 5az | <2 | Lung Cancer |

Anti-inflammatory Effects

Compounds with similar structures have been noted for their anti-inflammatory activities. They can suppress the NF-kB signaling pathway, which is crucial in inflammatory responses .

Neuroprotective Effects

Research on related compounds indicates potential neuroprotective effects through inhibition of cholinesterase activity, which is beneficial in treating neurodegenerative diseases .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on SHP1 Activators : A study demonstrated that certain derivatives could activate SHP1 selectively, leading to significant cytotoxicity against various cancer cell lines .

- Neuroprotective Assays : Compounds with similar structures were tested on human neuroblastoma cells, showing promising results in enhancing cell viability and reducing apoptosis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.